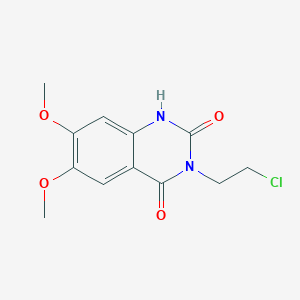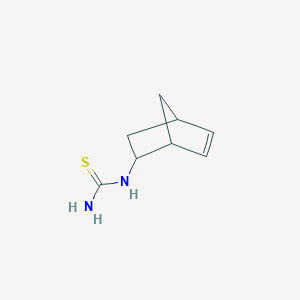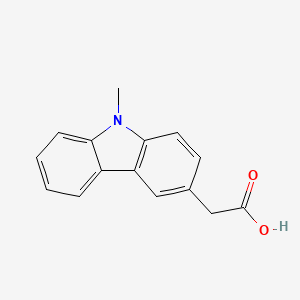
N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Structure-Activity Relationships
The synthesis of a series of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles has been explored to evaluate their gastroprokinetic activity. These compounds, including N-(4-benzyl-3-morpholinyl)ethylbenzamide, have shown varying degrees of potency in promoting gastric emptying, with the orientation of the N-benzyl group being a significant factor in activity. The synthesis process involved the replacement of specific atoms in the morpholine oxygen of a known active compound, suggesting a methodical approach to modifying molecular structure for desired biological outcomes .
Molar Refraction and Polarizability Analysis
The physical properties of a related antiemetic drug, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, have been studied in aqueous solutions with sodium or lithium chloride. Measurements of density and refractive index have led to the calculation of molar refractivity and polarizability, which are indicative of the drug's interaction with light and its electronic environment. These properties are essential for understanding the drug's behavior in different media and could be relevant for the compound if similar structural features are present .
Molecular Structure and Characterization
Novel aromatic polyimides have been synthesized using new diamines, including a compound with a similar structure to the one of interest, 4,4-(aminophenyloxy) phenyl-4-aminobenzamide. These polymers exhibit a range of solubility, thermal degradation temperatures, and glass transition temperatures, which are critical for their application in various industries. The synthesis process involves polymerization with different dianhydrides, which could provide insights into the potential reactivity and stability of the compound .
Chemical Reactions and Antiproliferative Activity
A compound with a similar core structure, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, has been synthesized and its crystal structure determined. The synthesis involved multiple steps, including condensation and chlorination reactions. This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, which could suggest potential bioactivity for the compound if related structural features influence this activity. The study also included density functional theory (DFT) calculations, Hirshfeld surface analysis, and molecular docking studies, providing a comprehensive understanding of the compound's molecular interactions and electronic properties .
Interplay of Molecular Structures
The study of N-(6-amino-3,4-dihydro-3-methyl-5-nitroso-4-oxopyrimidin-2-yl) derivatives has revealed intricate intermolecular and intramolecular interactions, particularly involving hydrogen bonding. These interactions contribute to the formation of three-dimensional frameworks or two-dimensional sheets, depending on the specific derivative. The balance between molecular structure, electronic structure, and supramolecular organization is crucial for understanding the properties and potential applications of these compounds, which could be relevant for the compound if similar interactions are present .
Scientific Research Applications
Polymer Chemistry
In the field of polymer chemistry, related compounds have been synthesized and utilized in the creation of novel aromatic polyimides. These compounds exhibit solubility in organic solvents and demonstrate thermal stability with degradation temperatures ranging from 240°C to 550°C. The specific heat capacities of these polymers have been studied, indicating their potential in various industrial applications due to their physical properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer Research
In cancer research, derivatives of similar compounds have shown promising anticancer activities. For instance, specific compounds have been synthesized and tested against various human cancer cell lines, displaying significant inhibition against colon cancer, lung adenocarcinoma, and gastric cancer cells (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020). Additionally, compounds such as AZD4877, a kinesin spindle protein inhibitor, have been identified as potential anticancer agents through structure-activity relationship analysis, demonstrating effectiveness in cell arrest and induction of cellular death in cancer cells (Theoclitou et al., 2011).
Antimicrobial Studies
In antimicrobial research, related compounds have been synthesized and evaluated for their efficacy against bacterial and fungal infections. Compounds such as 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives have shown inhibitory action against strains of bacteria and fungi, suggesting their potential therapeutic intervention for microbial diseases (Desai, Rajpara, & Joshi, 2013). This highlights the relevance of these compounds in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
It is known that pyrimidine analogs, which this compound is a part of, have significant biological applications .
Mode of Action
Pyrimidine analogs, to which this compound belongs, are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine analogs are known to influence various biochemical pathways .
Result of Action
Pyrimidine analogs are known to have significant biological effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-amino-2-ethylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-21-14-17-11(15)10(13(20)18-14)16-12(19)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFLQKRINQAXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=C(C=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-(ethylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3011437.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3011441.png)
![1,3-Benzodioxol-5-yl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylmethanol](/img/structure/B3011442.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)



![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)


